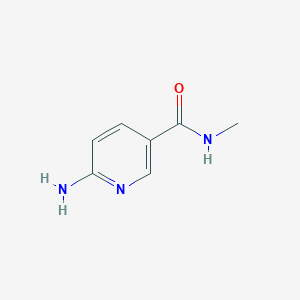

6-amino-N-methylpyridine-3-carboxamide

説明

6-Amino-N-methylpyridine-3-carboxamide is a pyridine derivative characterized by an amino group at the 6-position and an N-methyl carboxamide group at the 3-position. This compound is of interest due to its structural similarity to nicotinamide derivatives, which are pivotal in biochemical pathways such as NAD+ metabolism . The synthesis of related compounds, such as 1-N-methyl-6-pyridone-3-carboxamide, involves reactions with ammonium hydroxide and methanol, yielding moderate efficiencies (e.g., 66% yield) . Key spectroscopic data for analogs include distinct $ ^1H $ NMR signals (e.g., δ 8.38 ppm for aromatic protons) and $ ^{13}C $ NMR peaks corresponding to carboxamide and methyl groups .

特性

IUPAC Name |

6-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFADRQCVDIWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94924-86-4 | |

| Record name | 6-amino-N-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations :

- Crystal Packing : 6-Methylpyridin-3-amine exhibits intermolecular N–H···N hydrogen bonds that stabilize its crystal lattice, whereas carboxamide-containing derivatives may form additional hydrogen bonds via carbonyl groups .

Availability and Stability

6-Amino-N-methylpyridine-3-carboxamide is listed as discontinued in multiple commercial catalogs, suggesting challenges in large-scale production or stability . In contrast, methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride remains available, emphasizing its industrial utility .

Research Implications

- Biochemical Applications: The carboxamide group in 6-amino-N-methylpyridine-3-carboxamide may mimic nicotinamide in enzyme binding, making it a candidate for studying NAD+-dependent processes .

- Material Science : Hydrogen-bonding patterns in methylpyridinamines could inform the design of supramolecular architectures .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-amino-N-methylpyridine-3-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including amidation and substitution. Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and reaction times (e.g., 12–24 hours for cyclization). Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%). Characterization via IR, NMR (¹H and ¹³C), and mass spectrometry (MS) is essential to confirm structural integrity .

Q. Which characterization techniques are most reliable for confirming the structure of 6-amino-N-methylpyridine-3-carboxamide?

- Methodology :

- ¹H NMR : Identifies proton environments (e.g., NH₂ at δ 6.2–6.5 ppm, methyl groups at δ 2.8–3.1 ppm).

- ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and aromatic carbons.

- MS : Validates molecular weight (e.g., m/z 179 for [M+H]⁺).

Cross-referencing with IR (N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) enhances reliability .

Q. How should reaction conditions be optimized for derivatives of this compound?

- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups. Solvent choice (e.g., DMF for polar reactions, THF for Grignard additions) and catalyst screening (e.g., Pd/C for hydrogenation) improve selectivity. Kinetic studies (via TLC/HPLC monitoring) help identify optimal reaction termination points .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodology : Contradictions (e.g., unexpected peaks in NMR) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to resolve overlapping signals.

- X-ray crystallography : Provides unambiguous structural confirmation (e.g., bond angles, torsion) .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Scaling introduces risks of racemization or side reactions. Mitigation steps:

- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps.

- Chiral HPLC : Monitors enantiomeric excess (ee >98%).

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) for stereocontrol .

Q. How can bioactivity studies be designed to account for this compound’s potential off-target effects?

- Methodology :

- In vitro assays : Screen against related enzymes (e.g., kinases) to assess selectivity.

- SAR analysis : Modify substituents (e.g., replacing methyl with cyclohexyl) to isolate pharmacophores.

- Molecular docking : Predict binding modes to avoid promiscuity (e.g., using AutoDock Vina) .

Q. What analytical validation methods are critical when commercial sources lack purity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。